

### **WS5** protein binding targets

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An In-depth Technical Guide to the Binding Targets of WDR5

For Researchers, Scientists, and Drug Development Professionals

### Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffold protein that plays a central role in the regulation of gene expression and other critical cellular processes.[1][2] It is characterized by a seven-bladed  $\beta$ -propeller structure containing seven WD40 repeats.[2] WDR5 functions as a key interaction hub, facilitating the assembly and activity of multiple protein complexes, primarily through two main interaction sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[1][3][4] Its involvement in a wide array of cellular functions, including histone modification, signal transduction, and cell cycle progression, has made it a significant target for therapeutic intervention, particularly in oncology.[1][5][6] This guide provides a comprehensive overview of the known binding targets of WDR5, the experimental methodologies used to identify these interactions, and the signaling pathways in which WDR5 plays a pivotal role.

### **WDR5 Protein Binding Targets**

WDR5 interacts with a diverse array of proteins to exert its biological functions. These interactions are crucial for the assembly and enzymatic activity of several key chromatin-modifying complexes. The primary binding partners of WDR5 can be categorized based on their interaction site.



#### **WIN Site Interactors**

The WIN site is a well-characterized arginine-binding pocket on the surface of WDR5.[5][6] It recognizes a conserved arginine-containing sequence motif, known as the WIN motif, present in its binding partners. Inhibition of this site is a major focus of drug development efforts.[5][7]

#### **WBM Site Interactors**

The WBM site is another critical peptide-binding cleft on the opposite face of the WDR5 protein. [3][6] This site recognizes a distinct motif, enabling interaction with a different set of proteins.

Table 1: Key Binding Partners of WDR5



Binding Partner	Interaction Site	Function of Interaction	Quantitative Data (Binding Affinity)
Mixed-Lineage Leukemia (MLL) family proteins (MLL1, MLL2, MLL3, MLL4)	WIN Site	Core component of the MLL/SET1 histone methyltransferase (HMT) complexes, essential for H3K4 methylation and gene activation.[1][8]	WDR5-0103 (inhibitor) binds to the WIN site with a Kd of 450 nM (ITC).[6]
SETD1A/B	WIN Site	Component of SET1 HMT complexes, contributing to H3K4 methylation.	High-affinity interactions with slow association and dissociation kinetics.  [9]
MYC (c-MYC, N- MYC)	WBM Site	Required for the recruitment of MYC to a majority of its target genes on chromatin, promoting tumorigenesis.[6][10][11]	-
Retinoblastoma- binding protein 5 (RbBP5)	WBM Site	A core component of the MLL/SET1 complexes, interacting with WDR5 to stabilize the complex.[4]	-
KANSL1	WIN Site	Subunit of the NSL complex, involved in histone acetylation.[1]	-
KANSL2	WBM Site	Subunit of the NSL complex, involved in histone acetylation.[1]	-
Histone H3	WIN Site	Binds to the unmodified and	-



		symmetrically dimethylated arginine 2 of histone H3 (H3R2me2s), acting as an epigenetic reader.[8][12]	
3-phosphoinositide- dependent protein kinase 1 (PDPK1)	WIN Site	A master kinase that engages WDR5 to modulate the transcription of genes expressed in the G2 phase of the cell cycle.[13]	High-affinity WIN site binder.[13][14]
VISA (Virus-induced signaling adapter)	Not specified	WDR5 is recruited to VISA upon viral infection and is essential for the assembly of the VISA- associated signaling complex, leading to IRF3 and NF-кВ activation.[15]	-

# Experimental Protocols for Identifying WDR5 Binding Targets

Several key experimental techniques have been employed to identify and characterize the interactome of WDR5.

# **Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry**

This is a widely used method to identify protein-protein interactions in their native cellular context.



- Objective: To isolate WDR5 and its interacting partners from cell lysates.
- Methodology:
  - Cell Lysis: Cells expressing endogenous or tagged WDR5 are lysed using a nondenaturing lysis buffer to preserve protein complexes.
  - Immunoprecipitation: An antibody specific to WDR5 (or the tag) is added to the cell lysate and incubated to form an antibody-protein complex.
  - Complex Capture: Protein A/G-conjugated beads are added to capture the antibodyprotein complexes.
  - Washing: The beads are washed multiple times to remove non-specific binding proteins.
  - Elution: The bound proteins are eluted from the beads.
  - Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. Co-immunoprecipitation studies were instrumental in identifying the interaction between MYC and WDR5.[3]

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genomic regions where WDR5 is bound, providing insights into its role in gene regulation.

- Objective: To determine the genome-wide binding sites of WDR5.
- Methodology:
  - Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
  - Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
  - Immunoprecipitation: An antibody against WDR5 is used to immunoprecipitate the WDR5-DNA complexes.



- Cross-link Reversal: The cross-links are reversed, and the DNA is purified.
- Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.
- Data Analysis: The sequencing reads are mapped to the genome to identify WDR5 binding sites. This method has been used to show that MYC requires WDR5 to effectively recognize its target genes on chromatin.[3]

### **Quantitative Proteomics (SILAC)**

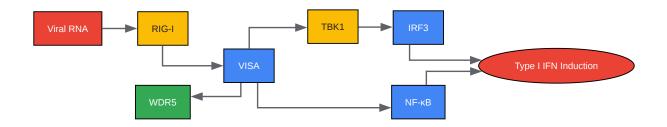
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of protein-protein interactions.

- Objective: To quantify changes in the WDR5 interactome in response to perturbations, such as treatment with a WIN site inhibitor.
- Methodology:
  - Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
  - Treatment: One cell population is treated with the experimental condition (e.g., WIN site inhibitor), while the other serves as a control.
  - Cell Lysis and Protein Mixing: The two cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio.
  - Affinity Purification: WDR5 and its interacting proteins are purified from the mixed lysate.
  - Mass Spectrometry: The purified proteins are analyzed by mass spectrometry. The ratio of heavy to light peptides for each identified protein indicates the change in its interaction with WDR5 upon treatment. This technique was used to identify WIN site-sensitive WDR5 binders.[13][16]

# Signaling Pathways and Experimental Workflows WDR5 in Virus-Triggered Signaling



Upon viral infection, WDR5 is recruited to the mitochondrial outer membrane protein VISA. This recruitment is essential for the assembly of a signaling complex that activates the transcription factors IRF3 and NF-κB, leading to the induction of type I interferons.[15]



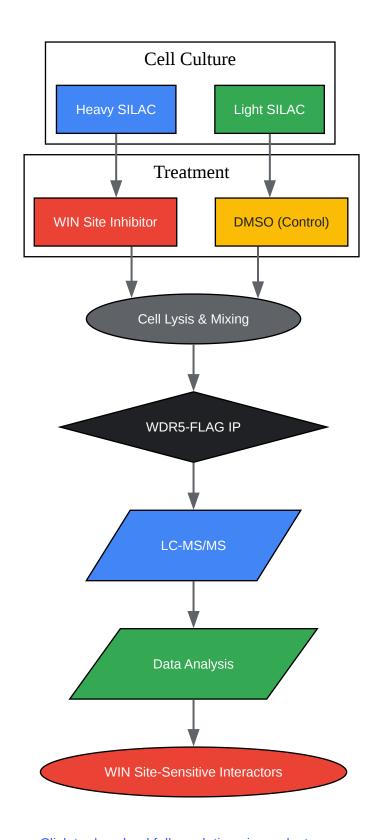
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Caption: WDR5-mediated virus-induced signaling pathway.

### Experimental Workflow for Identifying WIN Site-Sensitive WDR5 Interactors

This workflow illustrates the use of quantitative proteomics to identify proteins whose interaction with WDR5 is affected by small molecule inhibitors targeting the WIN site.





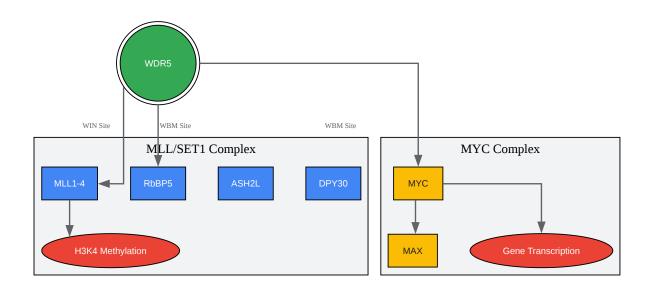
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Caption: Workflow for identifying WIN site-sensitive interactors.



## Logical Relationship of WDR5 in MLL/SET1 and MYC Complexes

WDR5 acts as a scaffold, bringing together different proteins to form functional complexes that regulate gene expression.



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Caption: WDR5 as a scaffold in key regulatory complexes.

### Conclusion

WDR5 is a critical node in the protein-protein interaction networks that govern chromatin modification and gene transcription. Its ability to interact with a multitude of partners through its distinct WIN and WBM sites underscores its importance in cellular homeostasis and disease. The continued exploration of the WDR5 interactome, facilitated by advanced proteomic and genomic techniques, will undoubtedly uncover new biological roles and provide further opportunities for the development of targeted therapeutics.



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